molecular formula C6H12ClNO B15300727 4-(2H3)methoxy-2-azabicyclo[2.1.1]hexane hydrochloride

4-(2H3)methoxy-2-azabicyclo[2.1.1]hexane hydrochloride

Cat. No.: B15300727
M. Wt: 152.64 g/mol
InChI Key: CJJHSASJSPJZKT-NIIDSAIPSA-N
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Description

4-(2H3)methoxy-2-azabicyclo[211]hexane hydrochloride is a chemical compound with the molecular formula C6H11NO·HCl It is a derivative of 2-azabicyclo[211]hexane, a bicyclic structure that contains a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2H3)methoxy-2-azabicyclo[2.1.1]hexane hydrochloride typically involves the intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to form the [2.1.1]-bicyclic ring system . This method allows for the efficient production of the compound in a batchwise, multigram scale.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the synthetic route for large-scale production. This includes ensuring the availability of high-purity starting materials, controlling reaction conditions, and implementing purification steps to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-(2H3)methoxy-2-azabicyclo[2.1.1]hexane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

4-(2H3)methoxy-2-azabicyclo[2.1.1]hexane hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound’s unique properties make it useful in various industrial applications, such as the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2H3)methoxy-2-azabicyclo[2.1.1]hexane hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-2-azabicyclo[2.1.1]hexane hydrochloride
  • 4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane hydrochloride

Uniqueness

4-(2H3)methoxy-2-azabicyclo[2.1.1]hexane hydrochloride is unique due to the presence of the deuterium atom (2H3) in its structure. This isotopic substitution can influence the compound’s chemical properties, such as its stability and reactivity, making it distinct from other similar compounds.

Properties

Molecular Formula

C6H12ClNO

Molecular Weight

152.64 g/mol

IUPAC Name

4-(trideuteriomethoxy)-2-azabicyclo[2.1.1]hexane;hydrochloride

InChI

InChI=1S/C6H11NO.ClH/c1-8-6-2-5(3-6)7-4-6;/h5,7H,2-4H2,1H3;1H/i1D3;

InChI Key

CJJHSASJSPJZKT-NIIDSAIPSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC12CC(C1)NC2.Cl

Canonical SMILES

COC12CC(C1)NC2.Cl

Origin of Product

United States

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